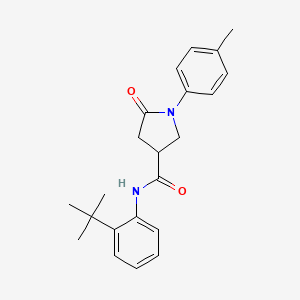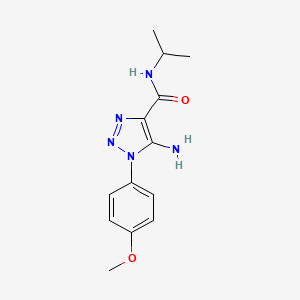![molecular formula C16H14BrNO3 B4999026 methyl 3-[(4-bromobenzoyl)amino]-4-methylbenzoate](/img/structure/B4999026.png)
methyl 3-[(4-bromobenzoyl)amino]-4-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including esterification, bromination, hydrolysis, cyanidation, and methoxylation processes. For example, the synthesis of methyl 4-bromo-2-methoxybenzoate, a compound with a structure somewhat analogous to methyl 3-[(4-bromobenzoyl)amino]-4-methylbenzoate, requires a series of well-defined chemical reactions starting from 4-bromo-2-fluorotoluene, showcasing the complexity and precision required in synthetic organic chemistry (Chen Bing-he, 2008).
Molecular Structure Analysis
Molecular structure characterization often involves spectroscopic methods and single-crystal X-ray diffraction. For instance, structural characterization and quantum chemical calculations on 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas provide insights into the molecular conformation and intermolecular interactions, which are crucial for understanding the behavior and reactivity of complex organic molecules (L. Qiao et al., 2017).
Chemical Reactions and Properties
Chemical properties of compounds like this compound are influenced by their functional groups and molecular structure. The presence of ester, amide, and bromo substituents can significantly affect their reactivity in nucleophilic substitution reactions, electrophilic aromatic substitution, and coupling reactions. For example, compounds synthesized through reactions involving bromomethyl groups and their derivatives highlight the role of halogen atoms in facilitating chemical transformations (Cao Sheng-li, 2004).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for the practical application and handling of chemical compounds. The crystalline structure of related molecules, analyzed through X-ray diffraction, provides valuable information about molecular packing, hydrogen bonding, and other intermolecular interactions that influence physical properties (A. Saxena et al., 2015).
Chemical Properties Analysis
The chemical properties of this compound and related compounds can be explored through studies on their reactivity patterns, stability under various conditions, and interactions with other chemical species. Vibrational spectroscopy, NMR, and mass spectrometry are commonly used techniques for investigating these properties, offering insights into the electronic structure, functional group behavior, and potential reactivity pathways (A. Saxena et al., 2015).
作用机制
Target of Action
It is known that similar compounds, such as bromfenac, primarily targetProstaglandin G/H synthase 2 . This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.
Mode of Action
The mode of action of methyl 3-[(4-bromobenzoyl)amino]-4-methylbenzoate is thought to be similar to that of Bromfenac, which inhibits cyclooxygenase 1 and 2 . These enzymes are responsible for the production of prostaglandins, which mediate inflammation and pain. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway , which leads to the production of prostaglandins and other eicosanoids. These molecules play key roles in inflammation, fever, and the perception of pain. By inhibiting the enzymes involved in this pathway, the compound can reduce these responses.
Pharmacokinetics
They are metabolized primarily in the liver and excreted in the urine .
Result of Action
The result of the action of this compound is likely a reduction in inflammation and pain, due to its inhibition of prostaglandin synthesis . This can lead to relief from symptoms in conditions such as arthritis, where inflammation is a major factor.
未来方向
属性
IUPAC Name |
methyl 3-[(4-bromobenzoyl)amino]-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-10-3-4-12(16(20)21-2)9-14(10)18-15(19)11-5-7-13(17)8-6-11/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDHPKJSGNYAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B4998952.png)

![3-fluoro-2-[methyl(phenylacetyl)amino]benzoic acid](/img/structure/B4998975.png)
![1-(3,5-difluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4998977.png)
![2-methoxy-5-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4998985.png)
![N-(3-methoxybenzyl)-3-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)propanamide](/img/structure/B4998987.png)

![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4999006.png)
![4-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4999013.png)
![1-[4-(2-ethylphenoxy)butyl]piperidine oxalate](/img/structure/B4999015.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-imidazo[4,5-c]pyridin-5-ium bromide](/img/structure/B4999021.png)
![5-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide](/img/structure/B4999025.png)
![3-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4999028.png)